molecular formula C6H5ClN2S B12096783 5-Chloropyridine-3-carbothioamide

5-Chloropyridine-3-carbothioamide

Cat. No.: B12096783
M. Wt: 172.64 g/mol
InChI Key: XIFRPSFRLOAZKR-UHFFFAOYSA-N
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Description

5-Chloropyridine-3-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5-position and a carbothioamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield 5-Chloropyridine-3-carbothioamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Sulfonamides and related compounds.

    Reduction Products: Amines and related derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloropyridine-3-carbothioamide, particularly in its role as a urease inhibitor, involves binding to the active site of the enzyme. This binding disrupts the enzyme’s ability to catalyze the hydrolysis of urea, thereby inhibiting its activity. Molecular docking studies have shown that the compound interacts with key residues in the enzyme’s active site, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyridine-2-carbothioamide
  • 5-Chloropyridine-4-carbothioamide
  • 2-Chloropyridine-3-carbothioamide

Uniqueness

5-Chloropyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it has shown higher efficacy as a urease inhibitor and different reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

5-chloropyridine-3-carbothioamide

InChI

InChI=1S/C6H5ClN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)

InChI Key

XIFRPSFRLOAZKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C(=S)N

Origin of Product

United States

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